N,N-Bis(4-bromophenyl)benzidine

Description

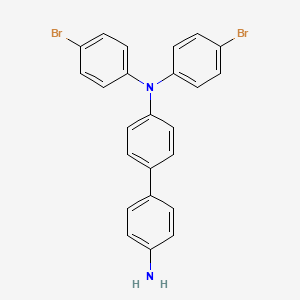

N,N-Bis(4-bromophenyl)benzidine (CAS: 585570-08-7) is a halogenated benzidine derivative characterized by two 4-bromophenyl groups attached to the nitrogen atoms of a central benzidine backbone. Its molecular formula is C₃₀H₂₀Br₂N₂, with a molecular weight of 584.31 g/mol (calculated from substituents). The compound is synthesized via oxidative coupling reactions, such as those involving 4,4′-dibromotriphenylamine under controlled conditions . Key structural features include:

- Symmetrical substitution: Bromine atoms at the para positions of the phenyl rings enhance electron-withdrawing effects.

- Coplanar aromatic system: The benzidine core facilitates π-conjugation, making it relevant in optoelectronic applications.

- NMR data: ¹H NMR (CD₂Cl₂) shows distinct aromatic proton signals at δ = 6.97 (d, J = 8.8 Hz, 8H), 7.09 (d, J = 8.6 Hz, 4H), 7.36 (d, J = 8.8 Hz, 8H), and 7.48 (d, J = 8.6 Hz, 4H) ppm .

Properties

Molecular Formula |

C24H18Br2N2 |

|---|---|

Molecular Weight |

494.2 g/mol |

IUPAC Name |

4-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]aniline |

InChI |

InChI=1S/C24H18Br2N2/c25-19-5-13-23(14-6-19)28(24-15-7-20(26)8-16-24)22-11-3-18(4-12-22)17-1-9-21(27)10-2-17/h1-16H,27H2 |

InChI Key |

KBKTXCSCFQFXAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(4-bromophenyl)benzidine can be synthesized through a multi-step process involving the bromination of benzidine derivatives. One common method involves the reaction of benzidine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically include controlled temperature and pH to ensure the selective bromination of the benzidine molecule.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions using automated equipment to ensure consistency and purity . The process may also include purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-bromophenyl)benzidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Amine derivatives

Substitution: Various substituted benzidine derivatives

Scientific Research Applications

N,N-Bis(4-bromophenyl)benzidine is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Bis(4-bromophenyl)benzidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Its bromine atoms play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Benzidine derivatives are widely studied for their electronic, catalytic, and biological properties. Below is a detailed comparison of N,N-Bis(4-bromophenyl)benzidine with structurally analogous compounds:

Structural and Electronic Comparisons

Key Observations :

- Electron-withdrawing vs. donating groups : Bromine substituents in this compound lower the HOMO level (-5.4 eV) compared to methyl-substituted analogs (-5.1 eV for p-TPD), enhancing hole-injection efficiency in OLEDs .

- Stability : Brominated derivatives exhibit higher thermal stability (decomposition >300°C) but are prone to crystallization in thin films, unlike polymeric TPD analogs .

- Synthetic versatility : Formyl-substituted benzidines serve as intermediates for covalent organic frameworks (COFs), whereas hydroxybenzylidene derivatives enable tunable fluorescence .

Functional Performance in Optoelectronics

- This compound : Used in perovskite light-emitting devices (PeLEDs) as a hole-transport layer (HTL) due to its balanced charge mobility (10⁻⁴ cm²/V·s) .

- NPB : Superior luminance (>23,000 cd/m² at 10V) in OLEDs due to enhanced hole mobility and reduced exciton quenching .

- DMTPD (N,N-Bis(3-methylphenyl)-N,N-bis(phenyl)benzidine) : Demonstrates sub-millisecond response times in photorefractive composites, attributed to reduced crystallinity .

Metabolic and Toxicological Profiles

- N-Acetylbenzidine: A metabolite of benzidine, forms DNA adducts (e.g., N-(deoxyguanosin-8-yl)-N′-acetylbenzidine) via NAT1-mediated acetylation, linked to carcinogenicity .

- This compound: Limited metabolic data, but bromine may reduce hepatic activation compared to non-halogenated benzidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.